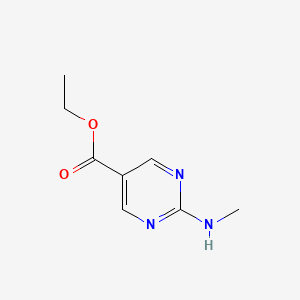![molecular formula C15H16N4O7 B13454218 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate is a compound that has garnered significant interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with hydroxylamine, resulting in the formation of N-hydroxysuccinimide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.
For the preparation of 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate, a common approach involves the coupling of N-hydroxysuccinimide with pyridine-4-carboxaldehyde in the presence of a carbodiimide coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is typically performed in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-hydroxypyrrolidine-2,5-dione and its derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-hydroxypyrrolidine-2,5-dione and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its ability to induce apoptosis in cancer cells by accumulating in the nucleus and mitochondria . It also exhibits antimigratory and antiangiogenic properties, making it a potent cytotoxic agent against cancer cells. The compound’s interaction with molecular targets such as thioredoxin reductase (TrxR) plays a crucial role in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dioxopyrrolidin-1-yl (phenyl)acetamides: These compounds have similar structural features and exhibit anticonvulsant properties.
Pyrrolidine-2-one derivatives: Known for their biological activity and use in drug discovery.
Uniqueness
1-hydroxypyrrolidine-2,5-dione stands out due to its unique ability to induce apoptosis and its potent cytotoxic effects against specific cancer cell lines. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C15H16N4O7 |
|---|---|
Molekulargewicht |
364.31 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-(pyridin-4-ylmethyl)carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11N3O4.C4H5NO3/c15-9-1-2-10(16)14(9)18-11(17)13-7-8-3-5-12-6-4-8;6-3-1-2-4(7)5(3)8/h3-6H,1-2,7H2,(H,13,17);8H,1-2H2 |
InChI-Schlüssel |
MDOLOLBFOVEUJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)O.C1CC(=O)N(C1=O)OC(=O)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


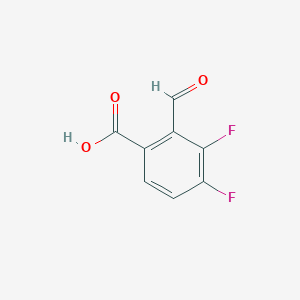

![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
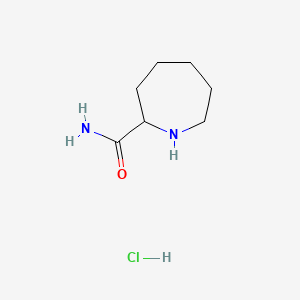

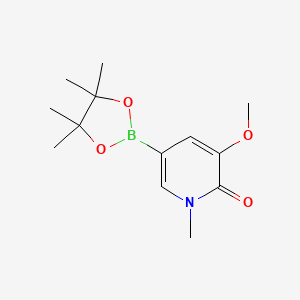
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

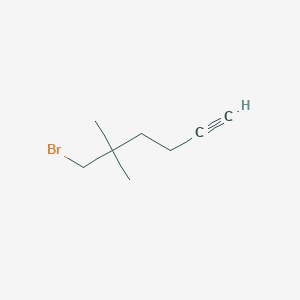
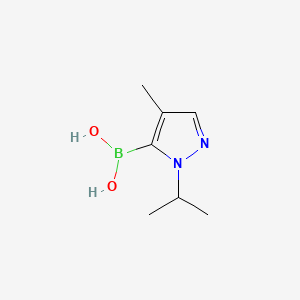
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
